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Compound of Interest

2-Hydroxy-4'-
Compound Name:

methylbenzophenone
CAS No.: 19434-30-1
Cat. No.: B8467348

Get Quote

\ J

Part 1: Executive Summary & Molecule Profile

2-Hydroxy-4-methylbenzophenone is a critical UV absorber used in plastics, coatings, and
cosmetics to prevent photodegradation.[1] Its detection is vital for Quality Control (QC) in
manufacturing and environmental monitoring (trace analysis in water/soil).

Target Analyte Profile
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Parameter

Specification

Compound Name

2-Hydroxy-4-methylbenzophenone

Common Aliases

UV-0; (2-hydroxy-4-methylphenyl)-

phenylmethanone

CAS Number 3098-18-8
Molecular Formula C14H1202
Molecular Weight 212.25 g/mol

LogP (Octanol/Water)

~4.26 (Highly Lipophilic)

pKa ~8.05 (Phenolic OH)
] ~290 nm, ~375 nm (Broad UVA/UVB
UV Maxima ]
absorption)
N Soluble in Methanol, Acetonitrile, Acetone;
Solubility

Insoluble in Water

Part 2: Sample Preparation Protocols

Effective sample preparation is the "make-or-break” step due to the compound's high
lipophilicity (LogP > 4). Direct injection of aqueous samples will result in poor recovery and
carryover.

Protocol A: Solid Phase Extraction (SPE) for
Environmental Water

Target: Trace levels (ng/L) in wastewater, swimming pool water, or river water.

o Cartridge Selection: Use Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (500
mg/6 mL). The HLB is preferred for broader retention of benzophenone derivatives.

o Conditioning:

o Flush with 5 mL Methanol (MeOH).
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o Flush with 5 mL Ultrapure Water (adjust pH to 3.0 with formic acid to suppress ionization
of the phenolic group, ensuring retention).

e Loading:
o Pass 200-500 mL of water sample through the cartridge at a flow rate of <5 mL/min.
e Washing:

o Wash with 5 mL of 5% MeOH in Water. (Removes polar interferences without eluting the
target).

o Critical Step: Dry the cartridge under vacuum for 10-15 minutes to remove residual water
(crucial for GC-MS analysis).

e Elution:

o Elute with 2 x 3 mL of Methanol (or Ethyl Acetate for GC-MS).
e Reconstitution:

o Evaporate to dryness under Nitrogen stream.

o Reconstitute in 1 mL Mobile Phase (e.g., 50:50 ACN:Water).

Protocol B: Liquid-Liquid Extraction (LLE) for
Cosmetics/Creams

Target: High concentrations (pg/g to mg/g) in complex emulsions.

Weighing: Weigh 0.5 g of sample into a 50 mL centrifuge tube.

Dissolution: Add 10 mL of Tetrahydrofuran (THF) or Methanol. THF is superior for breaking
down polymer/wax matrices.

Extraction: Vortex vigorously for 2 minutes. Sonicate for 15 minutes at 40°C.

Precipitation: If THF was used, add 5 mL of Acetonitrile to precipitate heavy waxes/polymers.
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¢ Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

« Filtration: Filter the supernatant through a 0.22 um PTFE syringe filter (Nylon filters may bind
benzophenones).

Workflow Visualization

Sample Matrix

Aqueous (River/Pool) Solid/Emulsion (Cream)
Condition SPE (HLB/C18) Add THF/MeOH
MeOH -> Acidic Water Sonicate 15 min

:

Load Sample
(pH < 4)

v

Wash 5% MeOH Centrifuge & Filter
Vacuum Dry (0.22 um PTFE)

Elute 2x3mL MeOH

Ready for LC/GC Analysis

Click to download full resolution via product page

Caption: Decision tree for sample preparation based on matrix complexity (Aqueous vs. Solid).
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Part 3: Analytical Methods
Method 1: HPLC-UV/DAD (Standard QA/QC)

This is the robust workhorse method for quantifying the compound in raw materials or finished
products where sensitivity requirements are moderate (ppm level).

 Instrument: HPLC with Diode Array Detector (DAD).

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 pm
or 5 pum.

o Why: The C18 stationary phase provides strong retention for the non-polar benzophenone
structure.

» Mobile Phase:
o A: Water + 0.1% Phosphoric Acid (HzPOa).
o B: Acetonitrile (ACN).

o Note: Phosphoric acid suppresses silanol activity and ensures the phenolic OH remains
protonated for sharp peaks.

e Gradient Program:

) . Flow Rate
Time (min) % A (Water) % B (ACN) .
(mL/min)
0.0 60 40 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 60 40 1.0

|15.0| 60| 40| 1.0

e Detection:
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o Primary Wavelength:290 nm (High sensitivity).

o Secondary Wavelength:375 nm (Specific for the benzophenone moiety, reduces
interference from non-UV absorbers).

e Injection Volume: 10-20 pL.

Method 2: LC-MS/MS (Trace Analysis & Isomer
Confirmation)

Required for biological samples (urine/plasma) or environmental trace analysis. This method
can also distinguish positional isomers based on fragmentation patterns.

e Instrument: Triple Quadrupole (QgqQ) Mass Spectrometer.
« lonization: Electrospray lonization (ESI) in Positive Mode (ESI+).

o Mechanism:[2] Protonation of the carbonyl oxygen forms [M+H]*.
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Methanol + 0.1% Formic Acid.

o Note: Methanol often provides better ionization efficiency for benzophenones than ACN in
ESI.

e MRM Transitions (Multiple Reaction Monitoring):

Precursor lon Collision Energy
Product lon (m/z) Role
(m/z) (eV)
Quantifier
213.1 [M+H]* 135.0 20 .
(Benzoyl cation)
ualifier (Phenyl
213.1 [M+H]* 105.0 35 Q ( Y

cation)
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| 213.1 [M+H]* | 77.0 | 45 | Qualifier |

» Isomer Specificity: If distinguishing 2-Hydroxy-4-methyl from 2-Hydroxy-4'-methyl, use a
slower gradient (0.5% B increase per minute) around the elution time. The 4-methyl isomer
(sterically hindered by OH) may elute slightly differently than the 4'-methyl isomer depending
on the column selectivity (phenyl-hexyl columns are excellent for this separation).

Method 3: GC-MS (Screening & Volatile Impurities)

Ideal for checking polymer leachables or if LC-MS is unavailable.[1]
e Column: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25um.[1]
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Temperature Program:
o Start: 80°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.
o Hold: 5 min at 280°C.
« Inlet: Splitless (for trace) or Split 1:10 (for bulk), 280°C.
» Detection: EI Source (70 eV).

o SIM Mode lons: 212 (Molecular lon), 135 (Base Peak), 105, 77.

Part 4: Validation & Quality Assurance

To ensure "Scientific Integrity,” the method must be validated according to ICH Q2(R1)
guidelines.
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Parameter Acceptance Criteria Experimental approach

5-point calibration curve (e.g.,

Linearity R2>0.999
0.1,0.5, 1, 5, 10 pg/mL).
Spike blank matrix at 3 levels
Accuracy (Recovery) 85-115% )
(Low, Med, High).
o < 2.0% (HPLC), <5.0% (LC- 6 replicate injections of a
Precision (RSD)
MS) standard.
S/N > 3 (LOD), S/N > 10 Determine via serial dilution of
LOD/LOQ
(LOQ) the lowest standard.
Ensure separation from
e ) Benzophenone-3
Specificity Resolution > 1.5

(Oxybenzone) and other

congeners.

System Suitability Test (SST) Protocol

Run before every sample batch:
» Blank Injection: Verify no carryover (critical for this sticky compound).
o Standard Injection: Check retention time stability (£ 0.1 min).

 Tailing Factor: Must be < 1.5 (High tailing indicates silanol interaction; add more acid or
change column).

Part 5: Scientific Rationale & Troubleshooting
Why 290 nm and 375 nm?

Benzophenones exhibit two distinct absorption bands. The band at 290 nm corresponds to the

transition of the benzene rings (high intensity). The band at 375 nm is the

transition involving the carbonyl group and the intramolecular hydrogen bond with the ortho-
hydroxyl group. Using 375 nm provides higher selectivity against non-phenolic aromatics.
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The "Prime" Isomer Issue (4-Me vs 4'-Me)

If the user encounters "2-Hydroxy-4'-methylbenzophenone," it is chemically distinct.[1]
e 2-Hydroxy-4-methyl: Methyl is on the resorcinol ring (Ring A).[1]
e 2-Hydroxy-4'-methyl: Methyl is on the benzoyl ring (Ring B).[1][3]

 Differentiation: These isomers have identical mass (212.25). They cannot be distinguished
by standard MS (SIM) alone. They must be separated chromatographically. A Bipheny! or
Phenyl-Hexyl column is recommended over C18 for separating these positional isomers due
to pi-pi interaction differences.

Troubleshooting Table

Issue Probable Cause Solution

) ) ) Increase buffer concentration
B Secondary interactions with )
Peak Tailing or lower pH (use 0.1% TFA if

silanols.[1] MS not used)

) ) Reduce loading flow rate;
Low Recovery (SPE) Breakthrough during loading.

ensure sample pH < 4.

o o Use a needle wash of 90%
Compound sticking to injector o
Carryover I Acetonitrile or
oop.
Methanol/Isopropanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b8467348?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8467348?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

